molecular formula C11H16ClN3O B2479992 2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine CAS No. 2200496-93-9

2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine

Cat. No.: B2479992
CAS No.: 2200496-93-9
M. Wt: 241.72
InChI Key: DTNGKFFZGRDFGT-UHFFFAOYSA-N
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Description

2-[(5-Chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is a cyclopentane-based compound featuring a dimethylamino group at the 1-position and a 5-chloropyrimidin-2-yloxy substituent at the 2-position. Its molecular formula is C₁₂H₁₇ClN₄O (molecular weight: 280.75 g/mol). The 5-chloropyrimidine moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity in receptor modulation, such as G-protein-coupled receptors (GPCRs) like GPR119 . The dimethylamino group enhances solubility and may influence metabolic stability compared to unsubstituted amines.

Properties

IUPAC Name

2-(5-chloropyrimidin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15(2)9-4-3-5-10(9)16-11-13-6-8(12)7-14-11/h6-7,9-10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNGKFFZGRDFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine involves several steps. One common synthetic route includes the reaction of 5-chloropyrimidine with N,N-dimethylcyclopentan-1-amine in the presence of a suitable base and solvent. The reaction conditions typically involve moderate temperatures and extended reaction times to ensure complete conversion .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Research Findings and Implications

  • GPR119 Targeting: Analogs like BMS-903452 and Semple et al.’s compounds highlight the 5-chloropyrimidine motif’s role in diabetes therapy . The target compound’s dimethylamino group may improve oral bioavailability compared to cyclopropyl or unsubstituted amines.
  • Synthetic Utility : The use of bulky cyclopentane-dimethylamine ligands (e.g., L1) in catalysis suggests that the target compound’s structure could be optimized for reactivity in metal-mediated reactions .
  • Ring Size Effects : Cyclohexane-based analogs (e.g., Example 439) show that larger rings may enhance binding to hydrophobic pockets, whereas cyclopentane offers a balance of rigidity and compactness .

Biological Activity

The compound 2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation and are often implicated in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a chlorinated pyrimidine moiety linked to a dimethyl cyclopentane amine. Its structural formula can be represented as follows:

C12H16ClN3O\text{C}_{12}\text{H}_{16}\text{ClN}_3\text{O}

The primary mechanism of action for this compound involves the inhibition of CDKs, which play a vital role in regulating the cell cycle. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism has been documented in various studies, highlighting its potential as an anti-cancer agent.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several cancer cell lines. For instance:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)5.4
A549 (Lung)3.8
HeLa (Cervical)4.6

These values indicate that the compound effectively inhibits cellular proliferation at micromolar concentrations.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with CDK active sites. The binding affinity has been quantified using computational methods, revealing strong interactions that stabilize the compound within the active site of CDKs.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer : A study investigated the effects of this compound on MCF-7 cells, showing that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
  • Lung Cancer Research : In A549 cells, treatment with this compound led to G1 phase cell cycle arrest, correlating with downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor.
  • Combination Therapy : Research has explored the efficacy of combining this compound with existing chemotherapeutic agents, demonstrating enhanced anti-tumor effects in preclinical models.

Safety and Toxicology

Toxicological assessments have indicated that while this compound exhibits potent anti-cancer activity, its safety profile needs further evaluation through comprehensive preclinical and clinical trials.

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